molecular formula C17H30BNO3Si B596920 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-((trimethylsilyl)oxy)propan-2-yl)pyridine CAS No. 1228014-10-5

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-((trimethylsilyl)oxy)propan-2-yl)pyridine

Cat. No.: B596920
CAS No.: 1228014-10-5
M. Wt: 335.326
InChI Key: GQSLZAFZAPLKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-((trimethylsilyl)oxy)propan-2-yl)pyridine (CAS: 1228014-10-5) is a boronic ester derivative featuring a pyridine core functionalized with a pinacol boronate group at the 5-position and a trimethylsilyl-protected propan-2-ol substituent at the 2-position. Its molecular formula is C₁₇H₃₀BNO₃Si, with a molecular weight of 335.32 g/mol . The trimethylsilyl (TMS) group enhances steric protection of the hydroxyl moiety, improving stability during synthetic applications, while the pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions .

The compound’s dual functionality makes it valuable in medicinal chemistry for constructing complex heterocycles or modifying bioactive molecules .

Properties

IUPAC Name

trimethyl-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-yloxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO3Si/c1-15(2,22-23(7,8)9)14-11-10-13(12-19-14)18-20-16(3,4)17(5,6)21-18/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSLZAFZAPLKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694412
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{2-[(trimethylsilyl)oxy]propan-2-yl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228014-10-5
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-{2-[(trimethylsilyl)oxy]propan-2-yl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-((trimethylsilyl)oxy)propan-2-yl)pyridine is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a dioxaborolane moiety and a pyridine ring. Its molecular formula is C12H19BN2O2C_{12}H_{19}BN_{2}O_{2}, and it possesses unique steric and electronic properties due to the presence of the tetramethyl dioxaborolane group and the trimethylsilyl ether.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of boronic acids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. In a comparative study, compounds structurally related to our target exhibited varying degrees of potency against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .

Table 1: Antimicrobial Potency Comparison

CompoundTargetIC50 (µM)MIC (µg/mL)
Compound 1E. coli Gyrase0.490.008
Compound 2E. coli Topo IV0.201
Target CompoundE. coli GyraseTBDTBD
Target CompoundK. pneumoniaeTBDTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boron atom plays a crucial role in enzyme inhibition through reversible covalent bonding with hydroxyl groups in active sites of target enzymes . This interaction can disrupt normal enzymatic function, leading to inhibition of bacterial growth.

Case Studies

Several studies have explored the biological activity of similar boron-containing compounds:

  • Study on DNA Gyrase Inhibition : A series of experiments demonstrated that structurally related compounds effectively inhibited DNA gyrase in E. coli, with promising results indicating potential therapeutic applications in treating bacterial infections .
  • Cell Growth Inhibition : Another study highlighted the ability of related compounds to inhibit cell growth in various bacterial strains, showcasing their potential as antibacterial agents .
  • Pharmacokinetics and ADMET Profile : Investigations into the pharmacokinetic properties revealed that certain derivatives exhibit favorable solubility and low plasma protein binding, which are critical for effective drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-((trimethylsilyl)oxy)propan-2-yl)pyridine, focusing on substituents, molecular properties, and applications:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
Target Compound (1228014-10-5) C₁₇H₃₀BNO₃Si 335.32 TMS-protected propan-2-ol, pinacol boronate Suzuki couplings, stable intermediates for drug discovery
2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₄H₂₂BNO₄ 279.14 Dimethoxymethyl Intermediate for fluorinated pharmaceuticals; lower steric bulk
2-(tert-Butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₅H₂₃BClNO₂ 328.72 tert-Butoxy, chloro Potential use in polymer chemistry; chlorine may limit biocompatibility
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (947249-01-6) C₁₁H₁₅BFNO₂ 223.05 Fluorine at 3-position Enhanced lipophilicity for CNS-targeting compounds; lower molecular weight
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine C₁₂H₁₆BF₃N₂O₂ 288.07 Trifluoromethyl, amine Electron-withdrawing CF₃ group improves reactivity in coupling reactions
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine C₁₅H₂₃BN₂O₃ 290.16 Morpholine ring Improved solubility in polar solvents; used in kinase inhibitor synthesis
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (191162-39-7) C₁₁H₁₇BN₂O₂ 228.08 Amino group Direct functionalization via amide coupling; higher polarity

Key Comparative Insights:

Steric and Electronic Effects :

  • The TMS group in the target compound provides superior steric protection compared to smaller substituents (e.g., dimethoxymethyl in ), reducing undesired side reactions.
  • Fluorinated analogs (e.g., ) exhibit increased metabolic stability and membrane permeability, advantageous for drug design.

Reactivity in Cross-Couplings: The trifluoromethyl-substituted derivative () demonstrates higher electrophilicity due to the electron-withdrawing CF₃ group, accelerating Suzuki-Miyaura reactions.

Solubility and Applications :

  • Morpholine-containing derivatives () show enhanced aqueous solubility, making them preferable for biological assays.
  • The target compound’s TMS-protected hydroxyl group balances stability and reactivity, ideal for multi-step syntheses .

Research Findings and Challenges

  • Yield Variability : Synthesis of cyclohexyl derivatives (e.g., 2ad in ) yields 17–95%, highlighting challenges in optimizing hydrogenation conditions for bulky substrates.
  • Stability Issues : Boron-containing pyridines with unprotected hydroxyl groups (e.g., ) are prone to hydrolysis, necessitating protective strategies like TMS groups .

Preparation Methods

Suzuki-Miyaura Coupling with PdCl₂(AmPhos)₃

A high-yielding route involves the reaction of ethyl 2-(5-bromo-3-(trans-4-methoxycyclohexylamino)pyrazin-2-ylamino)acetate with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-((trimethylsilyl)oxy)propan-2-yl)pyridine under palladium catalysis. The procedure is conducted as follows:

  • Catalyst : PdCl₂(AmPhos)₃ (0.003 equiv)

  • Base : Sodium carbonate (3 equiv)

  • Solvent : Isopropanol

  • Temperature : 70°C

  • Time : 1.5 hours

  • Yield : 93%

The reaction proceeds via a standard Suzuki mechanism, where the palladium complex facilitates transmetallation between the boronate ester and the aryl bromide. The trimethylsilyl (TMS) group remains intact under these conditions, ensuring regioselectivity and preventing undesired side reactions.

Pd(dppf)Cl₂-Mediated Coupling in Biphasic Solvent Systems

An alternative method employs Pd(dppf)Cl₂·CH₂Cl₂ in a 1,4-dioxane/water biphasic system:

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.024 mmol)

  • Base : Potassium carbonate (2M aqueous solution)

  • Solvent : 1,4-dioxane

  • Temperature : 100°C

  • Time : 7 hours

  • Yield : 71%

This protocol benefits from the ligand’s electron-rich nature (dppf = 1,1'-bis(diphenylphosphino)ferrocene), which stabilizes the palladium center and accelerates oxidative addition. The aqueous base ensures efficient deprotonation of intermediates, while the TMS group’s steric bulk minimizes protodeboronation.

Boronation of Prefunctionalized Pyridine Derivatives

Direct Boronation Using Bis(pinacolato)diboron

A two-step synthesis starts with the boronation of a bromopyridine precursor using bis(pinacolato)diboron (B₂pin₂):

  • Step 1 :

    • Substrate : Intermediate 146 (0.69 mmol)

    • Boron Source : B₂pin₂ (0.83 mmol)

    • Base : Potassium acetate (2.09 mmol)

    • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.04 mmol)

    • Solvent : 1,4-dioxane

    • Temperature : 80°C → 100°C (gradient)

    • Time : 2 hours

    • Yield : 80%

The reaction proceeds via a Miyaura borylation mechanism, where the palladium catalyst inserts into the carbon-bromine bond, followed by transmetallation with B₂pin₂. The TMS-protected hydroxyl group is introduced in a subsequent step via silylation of a secondary alcohol.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, NMP) favor higher yields (93%) at moderate temperatures (70°C), whereas biphasic systems (dioxane/water) require elevated temperatures (100°C) to achieve comparable efficiency. The table below summarizes key parameters:

Parameter PdCl₂(AmPhos)₃ Method Pd(dppf)Cl₂ Method Miyaura Borylation
Catalyst Loading0.3 mol%3.5 mol%5.8 mol%
SolventIsopropanol1,4-Dioxane/Water1,4-Dioxane
Temperature (°C)7010080→100
Time (h)1.572
Yield (%)937180

Role of Protecting Groups

The trimethylsilyl ether group serves dual roles:

  • Steric Protection : Shields the hydroxyl oxygen from nucleophilic attack during cross-coupling.

  • Stability : Prevents undesired oxidation or elimination under basic conditions.

Characterization and Quality Control

Post-synthesis, the compound is purified via column chromatography (HP-silica, ethyl acetate/heptane gradient) and characterized by:

  • ¹H NMR : δ 8.85 (s, 1H), 8.03 (d, J = 7.8 Hz, 1H), 1.61 (s, 6H, TMS-O-C(CH₃)₂), 0.14 (s, 9H, Si(CH₃)₃).

  • Purity : ≥95% (HPLC).

Industrial-Scale Considerations

Commercial suppliers (e.g., AChemBlock, Calpac Labs) report batch sizes up to 1 kg with lead times of 5–7 days. Key challenges include:

  • Catalyst Recovery : Heterogeneous palladium catalysts (e.g., Pd/C) are preferred for cost efficiency.

  • Byproduct Management : Siloxane derivatives generated during deprotection require specialized filtration.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound with high purity?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyridine ring. First, introduce the pinacol boronate ester via Miyaura borylation using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂pin₂) in anhydrous THF at 80°C . The trimethylsilyl (TMS) ether group is then installed via nucleophilic substitution using trimethylsilyl chloride (TMSCl) under inert conditions (argon atmosphere) to prevent hydrolysis. Purification requires column chromatography (silica gel, hexane/EtOAc gradient) and storage under nitrogen to avoid boronate ester degradation .

Q. How can the structure of this compound be validated spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ ~1.3 ppm (pinacol methyl groups) and δ ~0.1 ppm (TMS methyl groups) confirm substituents.
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester.
  • FT-IR : Absorptions at ~1340 cm⁻¹ (B-O) and ~1250 cm⁻¹ (Si-C) validate functional groups.
  • HRMS : Exact mass analysis ensures molecular ion integrity. Cross-reference with calculated masses (e.g., using ’s InChI data) improves accuracy .

Q. What precautions are critical for handling this compound in air-sensitive reactions?

  • Methodological Answer : Due to the moisture-sensitive boronate ester and TMS ether, reactions must be conducted under inert gas (argon/nitrogen) using Schlenk lines or gloveboxes. Storage requires desiccants (e.g., molecular sieves) and amber vials to prevent light-induced decomposition. Safety protocols from (P201, P210) emphasize avoiding heat/sparks and using flame-resistant labware .

Advanced Research Questions

Q. How can protodeboronation be minimized during Suzuki-Miyaura coupling with electron-deficient aryl halides?

  • Methodological Answer : Protodeboronation is mitigated by:

  • Using Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to stabilize the transition state.
  • Optimizing base selection (Cs₂CO₃ or K₃PO₄) and reaction temperature (60–90°C).
  • Adding stoichiometric silver oxide (Ag₂O) to sequester halide ions, which accelerate deboronation. Monitor reaction progress via LC-MS to identify byproducts early .

Q. What orthogonal deprotection strategies enable selective modification of the TMS ether vs. the boronate ester?

  • Methodological Answer :

  • TMS Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF at 0°C to cleave the silyl ether without affecting the boronate.
  • Boronate Activation : Fluoride-free conditions (e.g., acidic hydrolysis with HCl/MeOH) selectively deprotect the boronate while retaining the TMS group. Validate selectivity via ¹H NMR tracking of Si-CH₃ (δ ~0.1 ppm) and boronate methyl (δ ~1.3 ppm) signals .

Q. How can side reactions during cross-coupling with heteroaromatic partners be diagnosed and resolved?

  • Methodological Answer : Common issues include homocoupling or boronate oxidation. Diagnostic steps:

  • GC-MS/TLC : Identify homodimer byproducts (e.g., biphenyl derivatives).
  • Control Experiments : React the boronate with Pd(0) in the absence of aryl halides to test for unintended activation.
  • Additives : Introduce radical scavengers (e.g., BHT) or switch to aqueous-free solvent systems (e.g., toluene/EtOH) to suppress oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.